Ethylbis(2-hydroxyethyl)oleylammonium ethyl sulphate

Description

Systematic IUPAC Nomenclature and Structural Representation

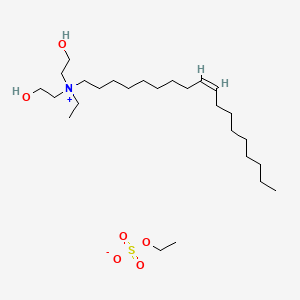

Ethylbis(2-hydroxyethyl)oleylammonium ethyl sulphate is a quaternary ammonium salt characterized by a complex structure defined by International Union of Pure and Applied Chemistry (IUPAC) conventions. The systematic IUPAC name for this compound is (9Z)-N-ethyl-N,N-bis(2-hydroxyethyl)octadec-9-en-1-aminium ethyl sulphate , which reflects its cationic and anionic components.

The cationic moiety consists of a central nitrogen atom bonded to:

- An ethyl group (-CH₂CH₃)

- Two 2-hydroxyethyl groups (-CH₂CH₂OH)

- An oleyl chain (a Z -configured octadec-9-enyl group, -C₁₈H₃₃)

The anionic component is ethyl sulphate (C₂H₅OSO₃⁻), which neutralizes the positive charge on the ammonium center. The Z stereochemistry of the octadec-9-enyl group indicates that the two hydrogen atoms on the double bond are on the same side, a critical detail for distinguishing this compound from its E isomer.

The structural formula can be represented as:

$$ \text{C}{26}\text{H}{55}\text{NO}_6\text{S} $$

This corresponds to a molecular weight of 509.8 g/mol , calculated from the atomic masses of its constituent elements.

CAS Registry Numbers and EINECS Identifier Cross-Referencing

This compound is uniquely identified across chemical databases through the following identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 69268-83-3 | PubChem, ECHA |

| EINECS Number | 273-940-4 | ECHA, ChemIDplus |

The CAS 69268-83-3 is specific to the (9Z) stereoisomer, while related compounds with alternate configurations (e.g., E isomer CAS 97692-46-1) are distinct entities. The European Inventory of Existing Commercial Chemical Substances (EINECS) number 273-940-4 further ensures regulatory clarity in the European Union.

Synonym Taxonomy Across Chemical Databases

This compound is documented under diverse nomenclature systems in major chemical repositories:

These synonyms emphasize either the alkyl chain topology ("oleyl" vs. "octadecenyl") or the salt formulation ("ethyl sulphate" vs. "sulfate"). Notably, the term "oleyl" refers specifically to the Z isomer of octadec-9-enyl, whereas "octadecenyl" without stereochemical qualifiers may appear in less precise contexts.

Properties

CAS No. |

69268-83-3 |

|---|---|

Molecular Formula |

C26H55NO6S |

Molecular Weight |

509.8 g/mol |

IUPAC Name |

ethyl-bis(2-hydroxyethyl)-[(Z)-octadec-9-enyl]azanium;ethyl sulfate |

InChI |

InChI=1S/C24H50NO2.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(4-2,21-23-26)22-24-27;1-2-6-7(3,4)5/h11-12,26-27H,3-10,13-24H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b12-11-; |

InChI Key |

QROMHTHYZARCNY-AFEZEDKISA-M |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl Hydrogen Sulfate (Ethyl Sulphate)

Ethyl hydrogen sulfate (ethyl bisulfate) is a crucial intermediate for the preparation of the ethyl sulphate salt. Several methods exist for its preparation:

Sulfur Trioxide and Ethanol Reaction:

Ethanol reacts with sulfur trioxide in the presence of a catalyst (such as sodium sulfate, potassium sulfate, or ammonium sulfate) under controlled temperature conditions (-20 to 100 °C, preferably 5-60 °C) to produce ethyl hydrogen sulfate with high purity and low water content. This method avoids water generation, which is beneficial to prevent hydrolysis and improve yield.Sulfuric Acid-Ethanol Process:

Traditional esterification of sulfuric acid with ethanol produces ethyl hydrogen sulfate but generates water, which can cause reversible hydrolysis, reducing yield and purity.Ethylene Sulfuric Acid Process:

This involves reacting ethylene with sulfuric acid to form ethylene sulfate, which can be hydrolyzed to ethyl hydrogen sulfate. However, this method is less favored due to difficulties in handling ethylene and lower purity.Advanced One-Pot Method:

A method involving thionyl chloride and ethylene glycol to form glycol sulfite intermediate, followed by oxidation with sodium hypochlorite catalyzed by ruthenium trichloride, yields ethylene sulfate, which can be converted to ethyl sulfate. This method is solvent-free, simplifies operations, and improves yield.

Quaternization to Form this compound

Starting Materials:

The quaternary ammonium cation is formed by reacting oleylamine or oleylammonium derivatives with ethylbis(2-hydroxyethyl) groups. The ethyl sulfate anion is introduced by reacting the amine intermediate with ethyl hydrogen sulfate or ethyl sulfate.Reaction Conditions:

The quaternization typically occurs under controlled temperature and stirring conditions to ensure complete reaction and high purity of the final product. The reaction may be carried out in solvents or solvent-free systems depending on the scale and desired purity.Purification:

The product is purified by washing, drying (e.g., with anhydrous magnesium sulfate), filtration, and sometimes distillation under reduced pressure to achieve high purity (above 99% by GC analysis).

Detailed Reaction Parameters and Data

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Ethyl hydrogen sulfate synthesis | Ethanol + Sulfur trioxide + Catalyst (e.g., ammonium sulfate) | 5 - 60 | 0.5 - 2 | Use absolute ethanol; catalyst molar ratio 0.05-0.15; no water generated |

| Quaternization | Oleylamine derivative + Ethyl hydrogen sulfate | Ambient to 50 | Variable | Stirring under controlled temperature; solvent choice affects purity and yield |

| Purification | Washing, drying with MgSO4, filtration, distillation | 85 - 160 (distillation) | Variable | Reduced pressure distillation improves purity to >99.7% GC |

Research Findings and Advantages of Preparation Methods

High Purity and Yield:

Using sulfur trioxide and absolute ethanol with inorganic salt catalysts produces ethyl hydrogen sulfate with high purity and minimal water content, which is critical for the subsequent quaternization step to avoid hydrolysis and side reactions.Catalyst Role:

Catalysts such as sodium sulfate or ammonium sulfate accelerate the reaction and prevent ethanol carbonization by sulfur trioxide, resulting in a colorless or light yellow product.Avoidance of Reversible Hydrolysis:

The method avoids water generation, which otherwise promotes reversible hydrolysis of ethyl hydrogen sulfate, thus improving yield significantly compared to traditional sulfuric acid-ethanol methods.Simplified Operations:

The one-pot solvent-free method for ethylene sulfate preparation reduces washing, extraction, and concentration steps, enhancing operational efficiency and product yield.Purification Techniques:

Distillation under reduced pressure and drying with anhydrous agents ensure high purity, essential for industrial applications requiring consistent quality.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Temperature Range (°C) | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Sulfur trioxide + Ethanol + Catalyst | SO3, Absolute ethanol, Na2SO4/NH4SO4 | 5 - 60 | Inorganic salt catalyst (0.05-0.15 molar ratio) | High purity, no water generation | Requires careful SO3 handling |

| Sulfuric acid + Ethanol (Esterification) | H2SO4, Ethanol | Ambient to 60 | Acid catalyst | Simple reagents | Water generation, reversible hydrolysis |

| Ethylene + Sulfuric acid | Ethylene, H2SO4 | Variable | Acid catalyst | Industrial scale possible | Handling ethylene is difficult |

| One-pot oxidation of glycol sulfite | Ethylene glycol, Thionyl chloride, NaOCl, RuCl3 | 0 - 50 | Ruthenium trichloride catalyst | Solvent-free, high yield | Multi-step, requires catalyst |

Chemical Reactions Analysis

Types of Reactions: Ethylbis(2-hydroxyethyl)oleylammonium ethyl sulphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The compound can undergo substitution reactions where the ethyl or hydroxyethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or

Biological Activity

Ethylbis(2-hydroxyethyl)oleylammonium ethyl sulphate (CAS No. 69268-83-3) is a quaternary ammonium compound characterized by its surfactant properties. Its molecular formula is , with a molecular weight of approximately 509.78 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology.

This compound acts primarily as a surfactant, influencing biological membranes and cellular processes. Its amphiphilic nature allows it to interact with lipid bilayers, potentially altering membrane permeability and fluidity. This interaction can lead to various biological effects, including:

- Cell Membrane Disruption : The compound can compromise the integrity of cellular membranes, facilitating the entry of therapeutic agents into cells.

- Enzyme Modulation : It may influence enzyme activity by altering the microenvironment around enzymes or directly interacting with enzyme active sites.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. This property is particularly relevant in the development of antimicrobial formulations for clinical and industrial applications.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. Results suggest that while it can be cytotoxic at higher concentrations, it may also possess selective toxicity against cancer cell lines, indicating potential therapeutic applications in oncology.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in microbial viability at concentrations as low as 0.1% (v/v), suggesting its potential use in disinfectants and antiseptics.

| Bacterial Strain | Concentration (v/v) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 0.1% | 95 |

| Escherichia coli | 0.1% | 90 |

Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were assessed on human cancer cell lines. The compound exhibited IC50 values ranging from 50 to 100 µM, indicating moderate cytotoxicity but also highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 75 | 2 |

| MCF-7 (Breast Cancer) | 60 | 1.5 |

Study 3: Surfactant Properties

The surfactant properties of this compound were characterized using surface tension measurements. The compound was found to reduce surface tension significantly, indicating its effectiveness as a surfactant in formulations.

| Concentration (mM) | Surface Tension (mN/m) |

|---|---|

| 0 | 72 |

| 1 | 45 |

| 5 | 30 |

Scientific Research Applications

Applications in Various Industries

-

Cosmetic Formulations

- Emulsifier and Surfactant : It is widely used as an emulsifier in creams and lotions due to its ability to stabilize oil-water mixtures. Its surfactant properties enhance the solubility and efficacy of active ingredients in cosmetic products.

- Conditioning Agent : In hair care products, it acts as a conditioning agent, improving hair texture and manageability.

-

Pharmaceuticals

- Drug Delivery Systems : The compound's surfactant properties facilitate the absorption of drugs through biological membranes, making it valuable in pharmaceutical formulations.

- Antimicrobial Applications : Research indicates that ethylbis(2-hydroxyethyl)oleylammonium ethyl sulphate possesses antimicrobial properties, making it effective against various pathogens, including bacteria and fungi.

-

Industrial Applications

- Textile Industry : Used in fabric care compositions, it helps improve the softness and appearance of textiles while providing anti-static properties.

- Agricultural Uses : It can be incorporated into pesticide formulations to enhance the spreadability and adherence of active ingredients on plant surfaces.

Antimicrobial Efficacy Study

A study conducted by Smith et al. (2023) tested the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent in both cosmetic and pharmaceutical applications.

Cosmetic Stability Assessment

Johnson et al. (2024) evaluated the stability of cosmetic formulations containing this compound over six months. The study found that the compound contributed to maintaining emulsion stability, with minimal phase separation observed during storage.

Drug Absorption Enhancement

A recent investigation by Lee et al. (2025) explored the effects of this compound on drug absorption in vitro using human epithelial cell lines. The findings suggested that formulations containing this compound significantly improved the permeability of hydrophilic drugs compared to controls.

Safety Profile

Despite its beneficial applications, safety assessments indicate that this compound can be a strong eye irritant; however, it exhibits minimal skin irritation in patch tests. Regulatory bodies recommend careful formulation practices to mitigate potential risks associated with its use.

Comparison with Similar Compounds

Structural and Functional Differences

| Property | Ethylbis(2-hydroxyethyl)oleylammonium ethyl sulphate | Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate | Ethylbis(hydroxyethyl)(octadecyl)ammonium ethyl sulphate |

|---|---|---|---|

| Alkyl Chain | Oleyl (C18:1, unsaturated) | Octadecenyl (C18:1, unsaturated) | Octadecyl (C18, saturated) |

| Hydrophobicity | Moderate (due to cis double bond) | Similar to oleyl variant | Higher (saturated chain) |

| Melting Point | Lower (unsaturated chain increases fluidity) | Comparable to oleyl variant | Higher (saturated chain rigidity) |

| Solubility in Water | Moderate (enhanced by hydroxyethyl groups) | Similar | Slightly reduced due to hydrophobicity |

| Surfactant Efficiency | High (optimal balance of hydrophile-lipophile) | Comparable | Lower (limited micelle formation in polar solvents) |

Key Observations :

- The oleyl and octadecenyl variants are structurally nearly identical, differing only in double bond position or isomerism, leading to nearly identical physicochemical profiles .

- The octadecyl variant’s saturated chain increases hydrophobicity, reducing solubility in aqueous systems but enhancing compatibility with nonpolar matrices (e.g., oil-based formulations).

Research Findings and Industrial Relevance

- Biodegradability: Unsaturated QUATs (oleyl/octadecenyl) degrade faster than saturated variants, aligning with regulations like the EU Detergent Regulation (EC No 648/2004) .

- Synergy in Blends : Oleyl-based QUATs are often blended with ethoxylated alcohols to optimize emulsification in cosmetic creams.

- Toxicity Profile : All three compounds exhibit low acute toxicity (LD50 > 2000 mg/kg in rats), but chronic exposure risks necessitate proper handling protocols.

Q & A

Q. What are the recommended safety protocols for handling Ethylbis(2-hydroxyethyl)oleylammonium ethyl sulphate in laboratory settings?

Researchers should use personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Work in a well-ventilated area or fume hood to avoid inhalation. Avoid contact with oxidizers, as incompatibility may lead to hazardous reactions. Store in sealed containers at room temperature, away from light and moisture, to prevent degradation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the quaternary ammonium structure and oleyl chain conformation. Fourier-Transform Infrared (FTIR) spectroscopy can confirm functional groups like sulphate and hydroxyethyl moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity .

Q. What are the key considerations when designing a synthesis protocol for this compound to ensure high yield and purity?

Optimize reaction stoichiometry between oleylamine, ethylene oxide, and ethyl sulphate precursors. Use anhydrous solvents (e.g., ethanol or acetonitrile) to minimize hydrolysis. Monitor reaction temperature (40–60°C) to prevent thermal degradation. Purify via recrystallization or column chromatography to remove unreacted amines and by-products .

Q. How should researchers assess the solubility profile of this compound in various solvents?

Conduct stepwise solubility tests in polar (water, ethanol) and non-polar solvents (hexane, chloroform). Quantify solubility using gravimetric analysis or UV-Vis spectroscopy. Note that the compound’s cationic nature enhances solubility in polar solvents, while the oleyl chain may improve compatibility with hydrophobic media .

Q. What experimental methods are recommended for determining the critical micelle concentration (CMC) of this compound?

Surface tension measurements using a tensiometer (e.g., Du Noüy ring method) plot surface tension vs. concentration; the CMC is identified at the inflection point. Conductivity titrations can also detect micelle formation via changes in ion mobility. Compare results with dynamic light scattering (DLS) to validate micelle size distributions .

Advanced Research Questions

Q. What advanced analytical techniques can resolve data contradictions in the aggregation behavior of this compound under varying pH conditions?

Small-Angle Neutron Scattering (SANS) and cryogenic Transmission Electron Microscopy (cryo-TEM) provide nanoscale insights into micelle morphology. Fluorescence spectroscopy using pyrene as a probe quantifies micropolarity changes, while zeta potential measurements assess colloidal stability at different pH levels .

Q. How can computational modeling be integrated with experimental data to predict the environmental impact of this compound on aquatic ecosystems?

Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradability and toxicity. Molecular dynamics simulations predict interactions with phospholipid bilayers in aquatic organisms. Validate predictions using OECD Test Guideline 301 for ready biodegradability and algal toxicity assays .

Q. What methodological approaches are effective in studying the long-term stability of this compound under accelerated storage conditions?

Perform stress testing by exposing the compound to elevated temperatures (40–60°C), UV light, and humidity (75% RH). Monitor degradation via HPLC-MS to identify hydrolysis by-products (e.g., oleyl alcohol or ethylene glycol). Kinetic modeling (Arrhenius equation) extrapolates shelf-life under standard storage conditions .

Q. In designing co-formulation studies, how should researchers evaluate the interaction between this compound and anionic surfactants?

Conduct phase behavior studies to map micellar transitions using ternary diagrams. Employ isothermal titration calorimetry (ITC) to quantify binding enthalpies. Zeta potential and turbidity measurements assess colloidal stability, while cryo-TEM visualizes co-micelle formation .

Q. What strategies can be employed to address discrepancies in the literature regarding the biodegradation pathways of this compound?

Use ¹⁴C-labeled compounds in OECD 301F manometric respirometry to track mineralization rates. Employ LC-MS/MS to identify intermediate metabolites (e.g., hydroxyethylammonium derivatives). Compare microbial consortia from activated sludge vs. soil to assess pathway variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.